An In-depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile
An In-depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-4-methylnicotinonitrile (CAS No. 149379-71-5), a substituted nicotinonitrile derivative of interest in medicinal chemistry and drug discovery.[1] Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. The guide covers physicochemical properties, potential synthetic routes, predicted spectral characteristics, reactivity, and safety considerations. All information is presented to support research and development activities, with a strong emphasis on the underlying chemical principles and experimental rationale.
Introduction and Molecular Structure
2-Methoxy-4-methylnicotinonitrile belongs to the class of nicotinonitriles, which are pyridine rings substituted with a cyano group. This class of compounds is a significant scaffold in medicinal chemistry, forming the core of several marketed drugs.[2] The subject of this guide, 2-Methoxy-4-methylnicotinonitrile, features a methoxy group at the 2-position and a methyl group at the 4-position of the pyridine-3-carbonitrile core. These substitutions are expected to modulate the electronic properties and steric profile of the molecule, influencing its reactivity, biological activity, and pharmacokinetic properties.
The molecular structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The key functional groups are:
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Nitrile Group (-C≡N): An electron-withdrawing group that can participate in various chemical transformations.
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Methoxy Group (-OCH₃): An electron-donating group that influences the electron density of the pyridine ring.
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Methyl Group (-CH₃): An electron-donating and lipophilic group.
Caption: Molecular structure of 2-Methoxy-4-methylnicotinonitrile.
Physicochemical Properties
| Property | Predicted Value / Information | Basis for Prediction / Reference |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 149379-71-5 | [1] |
| Appearance | Likely a solid at room temperature | Based on related nicotinonitrile derivatives[3] |
| Melting Point | Estimated to be in the range of 50-100 °C | Substituted nicotinonitriles are typically solids with melting points in this range.[3] |
| Boiling Point | > 153 °C | The boiling point of 2-methoxy-4-methylpyridine is 152-153 °C. The addition of a nitrile group is expected to increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform). Limited solubility in water. | Nicotinonitrile and its derivatives generally show good solubility in organic solvents. |
| pKa (of the pyridine nitrogen) | Estimated to be around 3-4 | The pKa of 4-methylpyridine is ~6, but the electron-withdrawing nitrile group and the methoxy group will decrease the basicity of the pyridine nitrogen. |
Synthesis Methodology
While a specific synthesis for 2-Methoxy-4-methylnicotinonitrile is not widely reported, a plausible and efficient route can be designed based on established methods for the synthesis of substituted nicotinonitriles. A common and versatile approach involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a base.
Caption: Proposed synthesis workflow for 2-Methoxy-4-methylnicotinonitrile.
Experimental Protocol: One-Pot Synthesis of 2-Alkoxypyridine-3-carbonitriles
This protocol is adapted from a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.
Materials:
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α,β-Unsaturated ketone (e.g., 3-Penten-2-one)
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Malononitrile
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Sodium metal
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Anhydrous Methanol
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Dichloromethane
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Magnesium Sulfate (anhydrous)
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Water (deionized)
Procedure:
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Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to anhydrous methanol at 0-5 °C. Stir until all the sodium has dissolved.
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Addition of Reactants: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (1.0 equivalent) in anhydrous methanol. Stir for 5 minutes.
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Condensation: Add the α,β-unsaturated ketone (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Extraction: Dissolve the resulting residue in water and extract with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-4-methylnicotinonitrile.
Predicted Spectral Properties
The following spectral data are predictions based on the analysis of structurally similar compounds. These predictions are intended to aid in the characterization of synthesized 2-Methoxy-4-methylnicotinonitrile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 6.8 - 7.0 | d | ~5 | Aromatic proton adjacent to the nitrogen and coupled to H-6. |
| H-6 | 8.2 - 8.4 | d | ~5 | Aromatic proton deshielded by the adjacent nitrogen and coupled to H-5. |
| -OCH₃ | 3.9 - 4.1 | s | - | Singlet for the three equivalent protons of the methoxy group. |
| -CH₃ | 2.3 - 2.5 | s | - | Singlet for the three equivalent protons of the methyl group at the 4-position. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 160 - 165 | Carbon attached to the methoxy group and nitrogen. |
| C-3 | 90 - 95 | Carbon bearing the nitrile group, shielded by the adjacent methoxy group. |
| C-4 | 150 - 155 | Carbon attached to the methyl group. |
| C-5 | 115 - 120 | Aromatic CH carbon. |
| C-6 | 148 - 152 | Aromatic CH carbon adjacent to the nitrogen. |
| -CN | 115 - 118 | Nitrile carbon. |
| -OCH₃ | 53 - 56 | Methoxy carbon. |
| -CH₃ | 18 - 22 | Methyl carbon. |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 148. Common fragmentation patterns may include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z = 133, or the loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 117. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₈N₂O.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2220 - 2240 | Stretching |
| C=N, C=C (Aromatic) | 1550 - 1610 | Stretching |
| C-O (Methoxy) | 1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
Chemical Reactivity and Potential Applications
The reactivity of 2-Methoxy-4-methylnicotinonitrile is governed by its functional groups and the pyridine ring system.
Caption: Potential reaction pathways for 2-Methoxy-4-methylnicotinonitrile.
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
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Reactions at the Methoxy Group: The 2-methoxy group can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles, leading to the formation of 2-substituted pyridines.
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Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group and the directing effects of the methoxy and methyl groups will influence the position of substitution.
Potential Applications:
Substituted nicotinonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The structural motifs present in 2-Methoxy-4-methylnicotinonitrile make it an attractive starting material for the development of novel compounds with potential applications in areas such as:
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Oncology: Many kinase inhibitors and other anticancer agents contain a substituted pyridine core.[3]
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Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system.
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Inflammatory Diseases: Compounds with anti-inflammatory properties often incorporate substituted heterocyclic rings.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Methoxy-4-methylnicotinonitrile. Although specific toxicity data is not available, general guidelines for handling cyanopyridine compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
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Toxicity: Cyanopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
Analytical Methods
For the analysis and characterization of 2-Methoxy-4-methylnicotinonitrile, a combination of chromatographic and spectroscopic techniques is recommended.
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Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity.
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High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a suitable starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. It can provide information on purity and molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
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Infrared (IR) Spectroscopy: Provides confirmation of the presence of key functional groups.
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High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and confirm the elemental composition.
Conclusion
2-Methoxy-4-methylnicotinonitrile is a substituted nicotinonitrile with potential applications in drug discovery and development. This technical guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, synthesis, and reactivity. The information presented is intended to serve as a valuable resource for researchers and scientists working with this and related compounds. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and detailed profile of this interesting molecule.
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